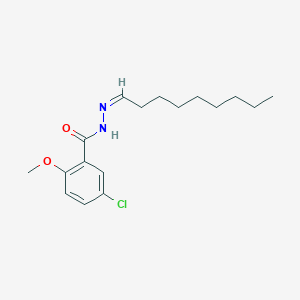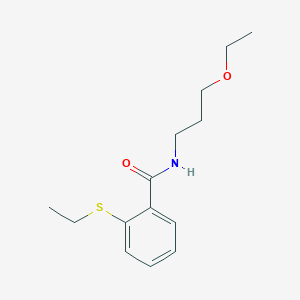![molecular formula C24H24N2O6 B4745571 N,N'-1,4-butanediylbis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B4745571.png)
N,N'-1,4-butanediylbis[3-(1,3-benzodioxol-5-yl)acrylamide]
Overview
Description
N,N'-1,4-butanediylbis[3-(1,3-benzodioxol-5-yl)acrylamide] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'BDDA' and is a derivative of acrylamide. BDDA is synthesized through a multi-step process that involves the reaction of various chemical reagents.
Mechanism of Action
The mechanism of action of BDDA is not fully understood. However, it is believed that BDDA can form covalent bonds with various biomolecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
BDDA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDDA can inhibit the activity of various enzymes, including proteases and phosphatases. BDDA has also been shown to induce cell death in various cancer cell lines. In vivo studies have shown that BDDA can reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
BDDA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDDA can also form covalent bonds with various biomolecules, which can be useful for studying protein-protein interactions and nucleic acid-protein interactions. However, BDDA also has some limitations for lab experiments. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its ability to form covalent bonds with various biomolecules.
Future Directions
There are several future directions for BDDA research. One potential direction is to explore the use of BDDA in drug delivery systems, including the development of targeted drug delivery systems. Another potential direction is to explore the use of BDDA in tissue engineering, including the development of scaffolds for tissue regeneration. Additionally, further research is needed to fully understand the mechanism of action of BDDA and its effects on various biomolecules.
Scientific Research Applications
BDDA has potential applications in various fields, including drug delivery, polymer science, and materials science. In drug delivery, BDDA can be used as a crosslinker for hydrogels, which can be used to deliver drugs to specific sites in the body. In polymer science, BDDA can be used as a monomer to synthesize various polymers with unique properties. In materials science, BDDA can be used as a building block to synthesize various materials with unique properties, including self-healing materials and responsive materials.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]butyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c27-23(9-5-17-3-7-19-21(13-17)31-15-29-19)25-11-1-2-12-26-24(28)10-6-18-4-8-20-22(14-18)32-16-30-20/h3-10,13-14H,1-2,11-12,15-16H2,(H,25,27)(H,26,28)/b9-5+,10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJDPDUKYKQGLY-NXZHAISVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCCNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)NCCCCNC(=O)/C=C/C3=CC4=C(OCO4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B4745492.png)

![3-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4745511.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4745514.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4745516.png)

![2,2'-[[2-(2-thienyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4745523.png)
![methyl 2-{[(2-{[3-(trifluoromethyl)benzoyl]amino}-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4745531.png)
![2-{[6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4745535.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4745549.png)

![3-[5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4745570.png)
![4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4745578.png)
![4-methyl-2-[(6-phenylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4745592.png)